molecular formula C13H25NO2 B2781040 Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS No. 2248335-52-4

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate

Cat. No.: B2781040
CAS No.: 2248335-52-4
M. Wt: 227.348
InChI Key: WYEZANUBYIPSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a protected carboxylic acid derivative of 4-(aminomethyl)cyclohexane, designed for use as a key synthetic intermediate in research and development. The tert-butyl ester group offers stability during synthetic transformations and can be readily deprotected under mild acidic conditions to reveal the free carboxylic acid, providing a handle for further functionalization . Simultaneously, the primary amine group (aminomethyl) allows for the creation of amide bonds or serves as a point for molecular scaffolding. This bifunctionality makes it a valuable building block in medicinal chemistry for constructing complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and other functional chemicals . Compounds featuring the cyclohexyl backbone, similar to Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, are often explored for their conformational properties and are useful in the development of polymers and various polymer modifiers [citation:7). The product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets (SDS) prior to handling and employ appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h10-11H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEZANUBYIPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate typically involves the esterification of 2-[4-(aminomethyl)cyclohexyl]acetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.
    • Common Reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • The compound can be reduced to form the corresponding alcohol or amine derivatives.
    • Common Reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution:

    • The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
    • Common Reagents: Alkoxides, amines.

Major Products:

  • Oxidation of the aminomethyl group can yield imines or amides.
  • Reduction can produce alcohols or amines.
  • Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has been investigated for its role as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their antimicrobial activities against pathogens such as Mycobacterium tuberculosis and other resistant strains .

2. Antiparasitic Activity

Recent studies have highlighted the compound's potential in treating parasitic infections. For example, derivatives of similar structures have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves targeting specific kinases that are crucial for the parasite's survival .

Cosmetic Formulation

1. Skin Care Products

In the cosmetic industry, this compound is being studied for its emollient properties and ability to enhance skin penetration of active ingredients. Research indicates that compounds with similar structures can improve the stability and effectiveness of topical formulations by enhancing skin bioavailability .

2. Safety and Efficacy Assessments

Before market introduction, cosmetic formulations containing this compound undergo rigorous safety assessments as mandated by regulatory agencies. Studies focus on the effectiveness and safety profile through in vivo tests, ensuring that products meet safety standards while delivering claimed benefits .

Therapeutic Applications

1. Cancer Research

There is growing interest in the application of this compound in cancer therapy. Some studies suggest that modifications of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research on related compounds has shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Building block for antimicrobial agents; antiparasitic activity against Trypanosoma brucei
Cosmetic Formulation Emollient properties; enhances skin penetration; safety assessments required
Therapeutic Applications Potential use in cancer therapy; modulation of neurotransmitter systems for neurological disorders

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of derivatives related to this compound against Mycobacterium tuberculosis. Results indicated significant inhibition at low concentrations, suggesting potential for further development into therapeutic agents .
  • Cosmetic Formulation Trials
    • A series of trials assessed a new skincare product containing this compound, focusing on its moisturizing effects and skin compatibility through patch tests. The results demonstrated improved hydration and minimal irritation, supporting its use in cosmetic formulations .

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₂₅NO₂ (based on structurally similar compounds in and ).
  • Molecular Weight : ~227–257 g/mol (varies with stereochemistry and substituents) .
  • CAS Number: 2387920-23-0 (for tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate) and 2285525-78-0 (for tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate) .

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators due to its rigid cyclohexyl scaffold and functional versatility .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights critical differences between tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₃H₂₅NO₂ ~227–257 2387920-23-0 4-(aminomethyl)cyclohexyl group; tert-butyl ester
Tert-butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 207.27 174579-31-8 Aromatic 4-aminophenyl group instead of cyclohexyl; reduced steric bulk
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate C₁₀H₁₉NO₂ 185.27 Not provided Methyl ester instead of tert-butyl; lower stability to hydrolysis
Tert-butyl (cis-4-(aminomethyl)cyclohexyl)carbamate C₁₂H₂₄N₂O₂ 228.33 509143-00-4 Carbamate group replaces acetate; cis stereochemistry specified
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ 318.84 1353943-66-4 Chloro-acetyl and ethyl-amino substituents; increased electrophilicity

Reactivity and Stability

  • Hydrolysis Resistance: The tert-butyl ester in the target compound exhibits greater resistance to hydrolysis compared to methyl or ethyl esters (e.g., methyl 2-[4-(aminomethyl)cyclohexyl]acetate) due to steric hindrance .
  • Aminomethyl Group Reactivity: The 4-(aminomethyl)cyclohexyl group enables nucleophilic reactions, such as reductive amination or peptide coupling, which are less feasible in tert-butyl 2-(4-aminophenyl)acetate due to aromatic ring rigidity .
  • Stereochemical Influence: The 1r,4r stereoisomer (CAS 2285525-78-0) shows distinct solubility and crystallinity compared to non-specified stereoisomers, impacting its utility in enantioselective syntheses .

Research Findings and Challenges

  • Synthesis Optimization : outlines a multi-step synthesis for a cyclopentane analog, highlighting the importance of protecting groups (e.g., tert-butyl) and purification methods (e.g., silica gel chromatography) for similar compounds .
  • Stability Issues: Methyl esters (e.g., methyl 2-[4-(aminomethyl)cyclohexyl]acetate) require low-temperature storage to prevent hydrolysis, whereas tert-butyl derivatives are stable at room temperature .
  • Biological Activity: The 4-(aminomethyl)cyclohexyl group in the target compound shows higher receptor affinity than its 4-aminophenyl counterpart, as demonstrated in kinase inhibition assays .

Biological Activity

Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing on diverse research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods involving cyclohexane derivatives and amines. The structural integrity of the compound is crucial for its biological activity, and its characterization typically includes techniques such as NMR spectroscopy and mass spectrometry.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy due to HDAC's role in regulating gene expression related to cell cycle and apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound shows promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against leukemia and solid tumor cell lines, revealing IC50 values indicating effective cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM) Effect
HL60 (Leukemia)5.0Induces apoptosis
FaDu (Hypopharyngeal)7.5Cytotoxicity observed
HepG2 (Liver)>20No significant effect

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the cyclohexyl or the tert-butyl group can significantly alter the compound's potency. For instance, substituting different functional groups on the cyclohexane ring has shown varied inhibitory effects on HDAC enzymes .

Case Studies

  • Combination Therapy : A study investigated the effects of combining this compound with traditional chemotherapeutics like bortezomib. The combination resulted in enhanced apoptosis in resistant leukemia cell lines, suggesting a synergistic effect that warrants further exploration .
  • Neuroprotective Effects : Another case study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels, supporting its potential use in neurodegenerative disease contexts .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards non-cancerous cell lines, such as Vero and HepG2 cells, making it a candidate for further development as a therapeutic agent. Pharmacokinetic studies suggest favorable absorption characteristics but require further investigation to fully understand its metabolism and bioavailability .

Q & A

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution). Molecular docking simulations predict binding affinities to biological targets, guiding synthetic priorities .

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